5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thiourea in the presence of a base, such as potassium hydroxide, to form the thiazole ring. The reaction is usually carried out in a polar solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted thiazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the presence of the amino and nitrile groups can facilitate interactions with various biological pathways, leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-chlorophenyl)-1,2,4-thiadiazole
- 5-Amino-3-(2-chlorophenyl)-1,2,4-triazole
- 5-Amino-3-(2-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-Amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and reactivity profiles, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-3-(2-chlorophenyl)-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-8-4-2-1-3-6(8)9-7(5-12)10(13)15-14-9/h1-4H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMNLZFXOHLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=C2C#N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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